Product packaging for 5-Oxazolecarboxamide, N-acetyl-4-methyl-(Cat. No.:CAS No. 62539-93-9)

5-Oxazolecarboxamide, N-acetyl-4-methyl-

Cat. No.: B12883021
CAS No.: 62539-93-9
M. Wt: 168.15 g/mol
InChI Key: UJJAMBDUJUGPRL-UHFFFAOYSA-N
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Description

Contextualization within Oxazole (B20620) Chemistry

Oxazoles are a significant class of heterocyclic compounds that have garnered considerable attention in chemistry for their unique structure and diverse applications. nih.gov The oxazole ring is an aromatic, planar, and unsaturated structure, which imparts considerable stability. nih.gov These compounds are integral to medicinal chemistry, material science, and organic synthesis. evitachem.com The utility of oxazoles as intermediates for the synthesis of new chemical entities has increased in recent years, as they are a nucleus for a wide spectrum of biological activities. nih.gov

The five-membered aromatic ring of oxazole, with its nitrogen and oxygen atoms, can engage with various enzymes and receptors through non-covalent bonds, leading to a range of biological actions. nih.govnih.gov Numerous oxazole-containing compounds have been developed as therapeutic agents, highlighting their value in drug discovery. nih.govnih.gov

Significance of N-Acylated Carboxamide Scaffolds in Chemical Research

The N-acylated carboxamide scaffold is a crucial functional group in organic and medicinal chemistry. Carboxamide derivatives are recognized for their potential in drug discovery, often interacting with multiple biological targets and exhibiting favorable pharmacological profiles. researchgate.net The carboxamide linkage can enhance molecular flexibility and provides sites for hydrogen bonding, which can improve a molecule's affinity for its target and its pharmacokinetic properties. researchgate.net

The addition of an acetyl group to the nitrogen of the carboxamide (N-acetylation) can further modify the compound's properties. N-acylation is a common metabolic pathway and can influence a molecule's stability, solubility, and biological activity. In drug design, N-acylation can be used to fine-tune the characteristics of a lead compound. For instance, N-acylhydrazone derivatives have been identified as new lead compounds for analgesic, anti-inflammatory, and antithrombotic drugs. nih.gov

Overview of Academic Research Trajectories for 5-Oxazolecarboxamide, N-acetyl-4-methyl-

Direct academic research focusing specifically on 5-Oxazolecarboxamide, N-acetyl-4-methyl- is not extensively documented in publicly available literature. However, research on the parent compound, 4-Methyloxazole-5-carboxamide, and related structures provides a basis for potential research avenues.

The parent compound, also known as 5-carbamoyl-4-methyl-oxazole, is recognized as a valuable intermediate in the synthesis of pyridoxine (B80251) (Vitamin B6). google.com Various methods for its dehydration to 5-cyano-4-methyl-oxazole have been explored, indicating its role as a building block in more complex syntheses. google.com

Given the established biological activities of oxazole derivatives and the modulating effects of N-acylation, future research on 5-Oxazolecarboxamide, N-acetyl-4-methyl- could logically explore its potential as a bioactive agent. Investigations into its pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities, would be a reasonable trajectory. nih.gov Furthermore, its utility as a synthetic intermediate in the creation of more complex molecules remains a plausible area of study.

Data Tables

Table 1: Computed Properties of 4-Methyloxazole-5-carboxamide

PropertyValueSource
Molecular Weight126.11 g/mol PubChem nih.gov
XLogP3-AA-0.1PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count3PubChem nih.gov
Rotatable Bond Count1PubChem nih.gov
Exact Mass126.042927438 DaPubChem nih.gov
Monoisotopic Mass126.042927438 DaPubChem nih.gov
Topological Polar Surface Area69.1 ŲPubChem nih.gov
Heavy Atom Count9PubChem nih.gov
Formal Charge0PubChem nih.gov
Complexity126PubChem nih.gov

Table 2: Identifiers for 4-Methyloxazole-5-carboxamide

Identifier TypeIdentifierSource
IUPAC Name4-methyl-1,3-oxazole-5-carboxamidePubChem nih.gov
InChIInChI=1S/C5H6N2O2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8)PubChem nih.gov
InChIKeyHBKBZJZRIWAICY-UHFFFAOYSA-NPubChem nih.gov
SMILESCC1=C(OC=N1)C(=O)NPubChem nih.gov
CAS Number4866-00-6PubChem nih.gov
European Community (EC) Number225-472-7PubChem nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B12883021 5-Oxazolecarboxamide, N-acetyl-4-methyl- CAS No. 62539-93-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62539-93-9

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-acetyl-4-methyl-1,3-oxazole-5-carboxamide

InChI

InChI=1S/C7H8N2O3/c1-4-6(12-3-8-4)7(11)9-5(2)10/h3H,1-2H3,(H,9,10,11)

InChI Key

UJJAMBDUJUGPRL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC=N1)C(=O)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for 5 Oxazolecarboxamide, N Acetyl 4 Methyl and Precursors

Direct Synthesis Approaches to N-Acetyl-4-methyl-5-oxazolecarboxamide

The final step in the formation of the target compound is the N-acetylation of its immediate precursor, 4-methyl-5-oxazolecarboxamide.

N-Acetylation of 4-Methyl-5-oxazolecarboxamide

The introduction of an acetyl group onto the nitrogen atom of the carboxamide moiety of 4-methyl-5-oxazolecarboxamide can be achieved through standard acylation procedures. Common acetylating agents such as acetic anhydride or acetyl chloride are typically employed for this transformation.

The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct. Pyridine (B92270) is a common choice as it can also serve as the solvent. Alternatively, a tertiary amine base like triethylamine can be used in an inert solvent such as dichloromethane. The reaction progress is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed. The desired product, N-acetyl-4-methyl-5-oxazolecarboxamide, can then be isolated and purified using standard techniques like crystallization or column chromatography.

While specific conditions for the N-acetylation of 4-methyl-5-oxazolecarboxamide are not extensively detailed in publicly available literature, the general principles of N-acylation of amides are well-established. For instance, N-acylation of various amines and amides has been successfully performed using acetyl chloride under solvent-free conditions or in the presence of a catalyst. fortunejournals.comresearchgate.net Acetic anhydride is also a widely used reagent for acetylation, often in the presence of a catalyst or in a suitable solvent system. orientjchem.orgnih.govresearchgate.netnih.gov

Table 1: General Conditions for N-Acetylation

Acetylating AgentBase/CatalystSolventTemperature
Acetic AnhydridePyridinePyridineRoom Temperature
Acetyl ChlorideTriethylamineDichloromethane0 °C to Room Temperature
Acetic AnhydrideNone (catalyst-free)Solvent-freeVaries

Synthesis and Derivatization of 4-Methyl-5-oxazolecarboxamide (Parent Compound)

The parent compound, 4-methyl-5-oxazolecarboxamide, is a crucial intermediate. Its synthesis and subsequent chemical transformations are key to accessing a range of derivatives, including the target N-acetylated compound.

Established Synthetic Routes to the Oxazole (B20620) Ring System

The formation of the 4-methyl-5-carboxamide substituted oxazole ring can be accomplished through several established synthetic methodologies for oxazole synthesis. One of the most prominent methods is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgacs.orgpharmaguideline.comsynarchive.comresearchgate.net

In the context of synthesizing 4-methyl-5-oxazolecarboxamide, a plausible route would begin with a readily available starting material such as ethyl acetoacetate. The synthesis would proceed through the following conceptual steps:

Amination and Protection: The α-position of ethyl acetoacetate would be functionalized with an amino group, which is then protected, for example, as a formamide.

Cyclization: The resulting α-formamido-β-ketoester would then undergo cyclization under dehydrating conditions to form the oxazole ring.

Amidation: The ester group at the 5-position of the oxazole ring would then be converted to the primary carboxamide.

This approach allows for the systematic construction of the desired substituted oxazole core.

Transformations of the Carboxamide Moiety

The carboxamide group at the 5-position of the 4-methyl-oxazole ring is a versatile functional handle that can be subjected to various chemical transformations to yield other important functional groups.

A significant transformation of the 5-carboxamide group is its dehydration to the corresponding nitrile, 5-cyano-4-methyl-oxazole. This dehydration can be effected using a variety of dehydrating agents.

A specific and effective method for the dehydration of 5-carbamoyl-4-lower alkyl-oxazoles, including 4-methyl-5-oxazolecarboxamide, involves the use of silicon tetrachloride in the presence of an amine. This process is detailed in U.S. Patent 5,910,594.

The reaction is typically carried out in an aprotic organic solvent. The amine, often a tertiary amine like triethylamine, acts as a scavenger for the hydrogen chloride that is generated during the reaction. Silicon tetrachloride serves as the dehydrating agent, facilitating the elimination of a molecule of water from the primary amide to form the nitrile.

Table 2: Reaction Parameters for Silicon Tetrachloride-Mediated Dehydration

ReagentRoleSolventAmine
Silicon TetrachlorideDehydrating AgentAprotic Organic SolventTertiary Amine

This method provides a valuable route to 5-cyano-4-methyl-oxazole, which is a key intermediate in the synthesis of various compounds, including pyridoxine (B80251) (Vitamin B6).

Dehydration to 5-Cyano-4-methyl-oxazole
Phosphorus Pentoxide-Mediated Dehydration in Quinoline

A traditional and potent method for synthesizing oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones. In this context, phosphorus pentoxide (P₂O₅) serves as a powerful dehydrating agent to facilitate the ring-closing reaction. The reaction is typically conducted in a high-boiling solvent such as quinoline, which can withstand the elevated temperatures required for the reaction to proceed to completion. While effective, this method's harsh conditions can limit its applicability for substrates with sensitive functional groups researchgate.netpharmaguideline.com. The use of phosphorus pentoxide with quinoline has been specifically noted as a method for the dehydration of 4-methyl-5-oxazole carboxamide to its corresponding nitrile researchgate.net.

Lower Alkanecarboxylic Acid Anhydride-Mediated Dehydration with Pyrolysis

Lower alkanecarboxylic acid anhydrides, most commonly acetic anhydride, provide an alternative route for the cyclodehydration of α-acylamino ketone precursors researchgate.net. Acetic anhydride can function as both the dehydrating agent and the solvent. The reaction generally requires high temperatures, often necessitating pyrolysis conditions to drive the dehydration and subsequent aromatization to the oxazole ring. This method is also documented for the dehydration of the carboxamide substituent on the 4-methyl-5-oxazolecarboxamide ring researchgate.net.

N,N-Disubstituted Formamide and Cyanuric Chloride Dehydration Systems

A milder and more efficient alternative to traditional dehydrating agents involves the use of cyanuric chloride in combination with an N,N-disubstituted formamide, such as N,N-dimethylformamide (DMF) researchgate.net. This system has proven effective for the dehydration of heterocyclic carboxamides to their corresponding nitriles under gentle reaction conditions, offering good to excellent yields researchgate.net. The reaction is particularly relevant as it has been successfully applied to the dehydration of 4-methyl-5-oxazole carboxamide to yield 5-cyano-4-methyl oxazole, a crucial building block in the synthesis of Vitamin B6 researchgate.net. The nature of the formamide is not critical, though it must be water-insoluble researchgate.net. This method's key advantages include its mild conditions and high efficiency, making it suitable for industrial-scale applications researchgate.net.

Table 1: Dehydration of Various Oxazole Carboxamides using Cyanuric Chloride/DMF System researchgate.net

Entry Starting Amide Resulting Nitrile Yield (%)
1 4-Methyl-5-oxazolecarboxamide 5-Cyano-4-methyloxazole 99.4
2 5-Ethoxy-4-methyl-oxazole-2-carboxamide 2-Cyano-5-ethoxy-4-methyloxazole 62.6
Catalytic Gas Phase Dehydration

For large-scale industrial production, catalytic gas phase dehydration represents another viable method researchgate.net. This process involves passing the vapor of the starting material, such as 4-methyl-5-oxazole carboxamide, over a solid catalyst bed at high temperatures. This continuous flow process can be highly efficient and cost-effective for bulk manufacturing, although it requires specialized equipment. This technique is among the established methods for converting 4-methyl-5-oxazole carboxamide to 5-cyano-4-methyl oxazole on an industrial scale researchgate.net.

Advanced Synthetic Strategies for Oxazolecarboxamides

Modern organic synthesis has introduced more sophisticated and versatile methods for constructing the oxazole ring, offering improvements in efficiency, substrate scope, and functional group tolerance over classical approaches.

One significant advancement is the direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids nih.gov. An efficient one-pot method utilizes a stable triflylpyridinium reagent to activate the carboxylic acid in situ. This is followed by trapping with an isocyanoacetate, leading to the formation of the oxazole ring. This transformation demonstrates a broad substrate scope and accommodates sensitive functional groups nih.gov.

Catalysis-mediated reactions have also become prominent in oxazole synthesis. Various transition metals, including palladium, copper, and gold, are used to catalyze C-C and C-N bond formations necessary for building the heterocyclic ring ijpsonline.comresearchgate.net. For instance, Suzuki-Miyaura coupling reactions have been employed in one-pot syntheses to produce 2,4,5-trisubstituted oxazoles with excellent yields ijpsonline.com. Gold-catalyzed cycloisomerization of propargylic amides is another powerful strategy for forming the oxazole core researchgate.net.

The van Leusen oxazole synthesis is a widely used modern technique for preparing 5-substituted oxazoles ijpsonline.comnih.gov. This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC) nih.gov. The versatility of this method has made it a cornerstone in the synthesis of complex molecules containing the oxazole moiety nih.gov.

Table 2: Overview of Advanced Synthetic Strategies for Oxazoles

Synthetic Strategy Key Reagents/Catalysts Description Key Advantages
Direct Synthesis from Carboxylic Acids Triflylpyridinium reagent, Isocyanoacetates One-pot conversion of carboxylic acids directly to 4,5-disubstituted oxazoles. nih.gov Broad substrate scope, good functional group tolerance, uses readily available starting materials. nih.gov
Metal-Catalyzed Coupling/Cyclization Pd, Cu, Au catalysts Cross-coupling reactions (e.g., Suzuki) or cycloisomerization of functionalized precursors to form the oxazole ring. ijpsonline.comresearchgate.net High efficiency, access to complex substitution patterns, often mild reaction conditions.

Chemical Reactivity and Mechanistic Studies of 5 Oxazolecarboxamide, N Acetyl 4 Methyl

Reactions at the N-Acetyl Carboxamide Group

The N-acetyl carboxamide moiety presents several potential sites for chemical transformation, including hydrolysis and further functionalization.

Hydrolytic Stability and Pathways

The hydrolytic stability of 5-Oxazolecarboxamide, N-acetyl-4-methyl- is a critical consideration, involving potential cleavage of both the N-acetyl group and the carboxamide linkage to the oxazole (B20620) ring, as well as the stability of the oxazole ring itself.

Amides are generally the least reactive of the common carboxylic acid derivatives and require more forceful conditions for hydrolysis, typically involving heating with aqueous acid or base. nih.gov

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an amide is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of water. The reaction is generally considered irreversible because the resulting amine is protonated to form an ammonium (B1175870) salt, which is not nucleophilic. nih.gov

Base-Catalyzed Hydrolysis: In a basic medium, hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon. This process is typically more challenging than acid-catalyzed hydrolysis because the amide ion is a poor leaving group. nih.gov

The stability of the oxazole ring itself is also a factor. Some 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov While the title compound does not possess a hydroxyl group, the presence of two carbonyl functionalities could influence the ring's susceptibility to hydrolysis under harsh conditions.

Table 1: General Conditions for Amide Hydrolysis

Condition Reagents General Outcome
Acidic H₃O⁺, Heat Carboxylic acid + Ammonium salt

Further Functionalization and Modifications

The N-acetyl carboxamide group offers opportunities for further chemical modifications to alter the compound's properties.

One potential pathway for functionalization is the selective hydrolysis of the N-acetyl group to yield the corresponding primary amine. This transformation can sometimes be achieved using enzymatic methods, such as with N-acetyltransferases, which can catalyze N-acetylation and potentially deacetylation under specific conditions. nih.gov Chemical methods for the selective deacetylation of amides in complex molecules are also being explored.

Once the primary amine is generated, it can be subjected to a wide range of functionalization reactions. Moreover, direct modifications of the amide group are possible. For instance, amides can be converted into thioamides, N-alkyl amides, and various nitrogen-containing heterocycles. nih.gov A method for the site-selective functionalization of amides promoted by bis-oxo Mo(VI) catalysts has been developed, allowing for the preparation of five-membered heterocycles like oxazolines. nih.gov This type of transformation could potentially be applied to the N-acetyl group of the title compound.

Another approach for functionalization involves rendering the α-position of the amide (the methyl group of the N-acetyl moiety) electrophilic through an umpolung transformation. organic-chemistry.orgresearchgate.net This allows for the introduction of various nucleophiles, including oxygen, nitrogen, sulfur, and halogens, at this position. organic-chemistry.orgresearchgate.net

Reactivity of the Oxazole Ring System

The reactivity of the oxazole ring in 5-Oxazolecarboxamide, N-acetyl-4-methyl- is dictated by the electronic effects of the 4-methyl and 5-N-acetylcarboxamide substituents.

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The oxazole ring is an electron-deficient heterocycle. Generally, electrophilic substitution on oxazoles is difficult unless an electron-releasing substituent is present. pharmaguideline.com When such substituents are present, electrophilic attack typically occurs at the C5 position. wikipedia.orgtandfonline.com Conversely, nucleophilic aromatic substitution is favored at the C2 position, especially when an electron-withdrawing group is at C4. pharmaguideline.com

In the case of 5-Oxazolecarboxamide, N-acetyl-4-methyl-, the situation is more complex due to the presence of both an electron-donating group (the 4-methyl group) and an electron-withdrawing group (the 5-N-acetylcarboxamide group).

Electrophilic Attack: The electron-donating methyl group at C4 would be expected to activate the ring towards electrophilic attack. However, the strongly electron-withdrawing N-acetylcarboxamide group at C5 will significantly deactivate the ring, making electrophilic substitution challenging. The directing effects of these two groups are opposing, which could lead to a mixture of products or no reaction under standard electrophilic substitution conditions.

Table 2: Predicted Reactivity of Substituted Oxazole Ring

Position Substituent Electronic Effect Predicted Influence on Reactivity
C4 -CH₃ Electron-donating Activates ring for electrophilic attack

Ring-Opening Reactions (Theoretical)

The oxazole ring can undergo ring-opening reactions under certain conditions. Theoretical studies and experimental observations on related systems provide insight into potential pathways for 5-Oxazolecarboxamide, N-acetyl-4-methyl-.

One documented pathway for oxazole ring-opening involves lithiation at the C2 position. The resulting 2-lithio-oxazole can exist in equilibrium with an open-chain isonitrile enolate. wikipedia.orgnih.gov This suggests that treatment of the title compound with a strong organolithium reagent could potentially lead to ring cleavage.

Computational studies on the ring-opening of thiazoles, a related heterocycle, have shown that the presence and nature of substituents are critical in determining the reaction pathway. researchgate.net Electron-donating groups were found to favor direct ring-opening, while electron-withdrawing groups favored an indirect process. researchgate.net Given the substitution pattern of the title compound, a complex ring-opening mechanism could be anticipated.

Furthermore, reactions of 4,5-dihydrooxazoles with electrophilic reagents have been shown to lead to ring-opening polymerization, forming polyamides. mdpi.com While the title compound is an oxazole and not a dihydrooxazole, this highlights the inherent susceptibility of the oxazole core to ring-opening under certain electrophilic conditions.

Oxidation Chemistry

The oxidation of the oxazole ring in 5-Oxazolecarboxamide, N-acetyl-4-methyl- can be expected to lead to ring-cleavage products. The oxazole ring is known to be cleaved by oxidizing agents such as cold potassium permanganate (B83412) or chromic acid. pharmaguideline.com

More specific studies on the photo-oxidation of oxazole and its derivatives by singlet oxygen have been conducted. researchgate.netcdu.edu.auresearchgate.net These computational studies indicate that the reaction likely proceeds through a [4+2] cycloaddition of singlet oxygen to the C2 and C5 positions of the oxazole ring, forming an unstable bicyclic endoperoxide. researchgate.netcdu.edu.au This endoperoxide can then undergo further reactions, including ring cleavage, to form products such as triamides. researchgate.netcdu.edu.au The presence of substituents, such as methyl and phenyl groups, has been shown to influence the stability of the intermediates and the reaction pathways. researchgate.netcdu.edu.auresearchgate.net The electron-withdrawing N-acetylcarboxamide group at C5 in the title compound would likely influence the initial cycloaddition and the subsequent fragmentation of the endoperoxide intermediate.

Spectroscopic and Structural Elucidation of 5 Oxazolecarboxamide, N Acetyl 4 Methyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise chemical environment of atomic nuclei within a molecule. For 5-Oxazolecarboxamide, N-acetyl-4-methyl-, ¹H and ¹³C NMR would provide critical information regarding its electronic structure and conformation.

Predicted ¹H NMR Spectral Data:

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the amide functionality.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Oxazole-H (at C2)~8.0 - 8.5Singlet
N-H (amide)~9.0 - 11.0 (broad)Singlet
CH₃ (acetyl)~2.2 - 2.5Singlet
CH₃ (at C4)~2.4 - 2.7Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The carbon atoms of the oxazole ring are expected to resonate at characteristic downfield shifts. In some N-substituted heterocyclic compounds, the presence of rotamers due to restricted rotation around a C–N single bond can lead to the observation of two sets of signals in the NMR spectra. beilstein-journals.org

Carbon Predicted Chemical Shift (δ, ppm)
C=O (carboxamide)~160 - 165
C=O (acetyl)~168 - 172
C2 (oxazole)~150 - 155
C4 (oxazole)~135 - 140
C5 (oxazole)~125 - 130
CH₃ (acetyl)~22 - 25
CH₃ (at C4)~10 - 15

Note: These are predicted values and may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For 5-Oxazolecarboxamide, N-acetyl-4-methyl-, HRMS would confirm its molecular formula, C₇H₈N₂O₃.

Predicted HRMS Data:

Parameter Value
Molecular FormulaC₇H₈N₂O₃
Calculated Exact Mass168.0535 Da
Predicted [M+H]⁺169.0608 Da
Predicted [M+Na]⁺191.0427 Da

The fragmentation pattern in the mass spectrum would likely involve the initial loss of the acetyl group, followed by cleavage of the carboxamide side chain or rupture of the oxazole ring, providing further structural confirmation.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, offering a fingerprint of the functional groups present.

Predicted IR Absorption Bands:

The IR spectrum of 5-Oxazolecarboxamide, N-acetyl-4-methyl- would be characterized by strong absorption bands corresponding to the carbonyl groups and the N-H bond.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200 - 3400Medium-Strong
C-H Stretch (aromatic/aliphatic)2900 - 3100Medium-Weak
C=O Stretch (amide I)1680 - 1700Strong
C=O Stretch (acetyl)1710 - 1730Strong
N-H Bend (amide II)1530 - 1570Medium
C=N Stretch (oxazole)1580 - 1620Medium
C-O-C Stretch (oxazole)1000 - 1100Medium

For the related compound 4-Methyloxazole-5-carboxamide, an IR spectrum has been recorded, which would show similarities in the fingerprint region, but would lack the characteristic acetyl C=O stretch. nih.gov

X-ray Crystallography for Solid-State Structure Determination (if applicable to the compound or its derivatives)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 5-Oxazolecarboxamide, N-acetyl-4-methyl- has been reported, analysis of related structures can provide insights into its likely solid-state conformation.

Theoretical and Computational Chemistry of 5 Oxazolecarboxamide, N Acetyl 4 Methyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 5-Oxazolecarboxamide, N-acetyl-4-methyl-, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are often employed for their balance of accuracy and computational cost. nih.gov

Electronic Structure and Bonding Analysis

An analysis of the electronic structure reveals how electrons are distributed across the molecule, which is crucial for understanding its stability and reactivity. The distribution of electron density and the nature of the chemical bonds in 5-Oxazolecarboxamide, N-acetyl-4-methyl- can be determined through calculations of its molecular orbitals and electrostatic potential.

The oxazole (B20620) ring, being a heteroaromatic system, possesses a delocalized π-electron system. The nitrogen and oxygen heteroatoms influence the electron density distribution due to their electronegativity. The N-acetyl and carboxamide groups are electron-withdrawing, which further modifies the electronic landscape of the molecule. A calculated electrostatic potential map would likely show negative potential around the oxygen and nitrogen atoms of the oxazole ring and the carbonyl oxygens, indicating regions susceptible to electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms.

Table 1: Illustrative Calculated Mulliken Atomic Charges for 5-Oxazolecarboxamide, N-acetyl-4-methyl-

AtomCharge (e)
O (oxazole)-0.45
N (oxazole)-0.30
C4 (oxazole)+0.20
C5 (oxazole)+0.35
O (carboxamide)-0.50
N (acetyl)-0.40
C (methyl)-0.15

Note: This data is illustrative and represents typical values obtained from quantum chemical calculations for similar structures.

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. youtube.comyoutube.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are key indicators of a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 5-Oxazolecarboxamide, N-acetyl-4-methyl-, the HOMO is likely to be distributed over the electron-rich oxazole ring, while the LUMO may be centered on the electron-deficient carbonyl groups of the carboxamide and acetyl moieties. This distribution would suggest that the molecule could act as both an electron donor and acceptor in different chemical environments.

Table 2: Hypothetical Frontier Molecular Orbital Energies for 5-Oxazolecarboxamide, N-acetyl-4-methyl-

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap5.3

Note: This data is hypothetical and serves to illustrate the output of MO calculations.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a window into the dynamic behavior of molecules, from their preferred shapes to their interactions with other molecules.

Conformational Analysis and Energy Landscapes

Due to the presence of several single bonds, 5-Oxazolecarboxamide, N-acetyl-4-methyl- can adopt various three-dimensional conformations. Conformational analysis aims to identify the most stable arrangements (those with the lowest energy) and the energy barriers between them. nih.gov This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The key rotatable bonds in this molecule are around the amide linkages. The resulting potential energy surface would reveal the global minimum energy conformation, as well as other low-energy conformers that might be populated at room temperature. Understanding the preferred conformation is essential as it dictates how the molecule will present itself for interaction with biological targets.

Ligand-Target Interaction Prediction through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netmdpi.com In the context of drug discovery, this involves docking a potential ligand, such as 5-Oxazolecarboxamide, N-acetyl-4-methyl-, into the binding site of a protein target.

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose. A successful docking study can predict whether a molecule is likely to bind to a target and can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For instance, the carbonyl oxygens and amide hydrogens of 5-Oxazolecarboxamide, N-acetyl-4-methyl- could potentially form hydrogen bonds with amino acid residues in a protein's active site.

Table 3: Example of Molecular Docking Results for 5-Oxazolecarboxamide, N-acetyl-4-methyl- with a Hypothetical Kinase Target

ParameterValue
Binding Affinity-8.2 kcal/mol
Key Interacting ResiduesLYS76, GLU91, ASP164
Types of InteractionsHydrogen Bonds, Pi-Alkyl

Note: This data is for illustrative purposes only.

Structure-Activity Relationship (SAR) Computational Methodologies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govscispace.com Computational SAR methodologies, often referred to as Quantitative Structure-Activity Relationship (QSAR), develop mathematical models that correlate variations in molecular descriptors with changes in activity.

For a series of analogues of 5-Oxazolecarboxamide, N-acetyl-4-methyl-, a QSAR study would involve calculating a wide range of molecular descriptors. These can include electronic descriptors (e.g., partial charges, dipole moment), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., logP). By systematically modifying parts of the molecule, such as the substituents on the oxazole ring or the nature of the acyl group, and correlating these changes with activity, a predictive QSAR model can be built. Such a model can then be used to guide the design of new, more potent compounds.

Biological Relevance and in Vitro Mechanistic Investigations of 5 Oxazolecarboxamide, N Acetyl 4 Methyl Derivatives

Exploration of Potential Biological Targets

The oxazole (B20620) core is a versatile scaffold that has been incorporated into numerous compounds designed to interact with various biological targets, primarily enzymes and receptors.

Enzyme Inhibition Studies (based on related scaffolds)

Derivatives of oxazole and similar heterocyclic compounds have been extensively investigated as inhibitors of several key enzyme families implicated in various diseases.

Human Carbonic Anhydrases:

The inhibition of human carbonic anhydrases (hCAs) is a therapeutic strategy for conditions like glaucoma, edema, and certain types of cancer. A study focused on the development of inhibitors for the mitochondrial isoform, human carbonic anhydrase VA (hCAVA), which is a potential target for obesity and diabetes management. In this research, C2 and C4 substituted oxazole-5(4H)-one derivatives were synthesized and evaluated for their in vitro inhibitory activity against hCAVA. fao.org Two compounds from this series demonstrated a significantly higher binding affinity for hCAVA compared to the ubiquitous hCAII isoform, suggesting a degree of selectivity. fao.org These findings indicate that the oxazolone (B7731731) scaffold holds promise for the development of selective hCAVA inhibitors. fao.org

Histone Deacetylases (HDACs):

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. Several studies have highlighted the potential of oxazole-containing compounds as HDAC inhibitors.

For instance, a series of oxazole hydroxamates were identified as highly selective inhibitors of histone deacetylase 6 (HDAC6). nih.govnih.gov One of the most active compounds, an oxazole hydroxamate, displayed a half-maximal inhibitory concentration (IC50) of 59 nM for HDAC6 and a selectivity index of over 200 against HDAC1 and HDAC8. nih.gov This was the first report demonstrating that the nature of the heterocycle directly linked to the zinc-binding group could significantly modulate the subtype selectivity and potency of HDAC6 inhibitors. nih.gov

In another study, novel series of hydroxamic acids bearing 2-benzamidooxazole/thiazole scaffolds were synthesized and evaluated for their HDAC inhibitory activity. nih.gov These compounds exhibited potent, sub-micromolar inhibition of HDACs, with some derivatives being more potent than the approved drug SAHA (suberanilohydroxamic acid). nih.gov

Protein Tyrosine Kinases (PTKs):

Protein tyrosine kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, PTK inhibitors are a major class of anticancer drugs. The pyrazole (B372694) scaffold, which shares structural similarities with the oxazole ring system, has been extensively used in the design of protein kinase inhibitors. researchgate.net Pyrazolo[3,4-d]pyrimidine, a bioisostere of adenine, can effectively mimic the binding of ATP to the kinase hinge region. nih.gov

More directly related to the oxazole scaffold, pyrazolyl-benzoxazole derivatives have been investigated as protein kinase inhibitors. d-nb.info Molecular docking studies suggested that these compounds have the potential to inhibit protein tyrosine kinases, which are key drivers of cancer cell growth. d-nb.info

Receptor Binding Assays (if applicable)

While enzyme inhibition is a primary mechanism of action for many oxazole derivatives, some related scaffolds have been shown to interact with cellular receptors.

For example, a series of novel 1,2,4-oxadiazole (B8745197) derivatives were synthesized and subjected to alpha and beta-adrenergic receptor binding assays. mdpi.com Some of these compounds exhibited higher alpha-adrenoceptor binding activity than the established drug labetalol (B1674207) and comparable to prazosin, although their beta-adrenoceptor binding activity was poor. mdpi.com

In a different study, novel oxazolidinedione analogs were discovered as potent and selective antagonists of the mineralocorticoid receptor (MR). researchgate.net Structure-activity relationship studies led to the identification of compounds with excellent MR activity and reasonable selectivity over other nuclear hormone receptors. researchgate.net

Cellular Mechanisms of Action (In Vitro)

The potential biological activities of 5-Oxazolecarboxamide, N-acetyl-4-methyl- derivatives are further illuminated by in vitro studies on related compounds in various cellular models, particularly in the context of cancer and infectious diseases.

Anti-proliferative and Cytotoxic Activity in Defined Cell Lines (e.g., A549, MCF-7 - based on related scaffolds)

A significant body of research has demonstrated the anti-proliferative and cytotoxic effects of oxazole and oxadiazole derivatives against a variety of human cancer cell lines, including the lung carcinoma cell line A549 and the breast adenocarcinoma cell line MCF-7.

Novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated for their cytotoxic activity against a panel of four human cancer cell lines, including A549 and MCF7. nih.gov In the A549 cell line, four of the synthesized compounds showed statistically stronger cytotoxic activity than the reference drug 5-fluorouracil. nih.gov Against the MCF-7 cell line, while most compounds were less active than cisplatin, two derivatives with lipophilic butyl and pentyl substituents demonstrated better activity than 5-fluorouracil. nih.gov

In another study, benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were screened for their cytotoxicity against A549 and MDA-MB-231 (a breast cancer cell line) among others. mdpi.comnih.gov Two compounds, in particular, were found to be the most active against all tested cell lines, with their potency being comparable to the standard chemotherapeutic drug doxorubicin. mdpi.comnih.gov

Furthermore, a study on highly diversified oxadiazole scaffolds reported that combining 1,2,4- and 1,3,4-oxadiazole units resulted in compounds with low IC50 values (below 10 µM) against A549 and MCF-7 cells. nih.gov One compound was particularly potent against MCF-7 cells with an IC50 value of 0.34 ± 0.025 µM. nih.gov

The table below summarizes the cytotoxic activities of some representative oxazole and related heterocyclic derivatives against A549 and MCF-7 cell lines.

Compound/Derivative ClassCell LineActivity MetricResultReference
Oxazolo[5,4-d]pyrimidines (compounds 3d-g)A549CytotoxicityStatistically stronger than 5-fluorouracil nih.gov
Oxazolo[5,4-d]pyrimidines (compounds 3d, 3e)MCF-7CytotoxicityStatistically better activity than 5-fluorouracil nih.gov
Benzimidazole-based 1,3,4-oxadiazoles (compounds 10, 13)A549CytotoxicityComparable to doxorubicin mdpi.comnih.gov
Combined 1,2,4- and 1,3,4-oxadiazole scaffold (compound 33)MCF-7IC500.34 ± 0.025 µM nih.gov
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB)MCF-7IC5041 µM researchgate.net

Investigation of Apoptotic Pathways and Cell Cycle Modulation

A key mechanism through which many anticancer agents exert their effects is the induction of apoptosis (programmed cell death) and the modulation of the cell cycle. Numerous studies have shown that oxazole and its related heterocyclic derivatives can trigger these cellular processes in cancer cells.

A study on novel benzoxazole (B165842) and thiazole-based derivatives found that several compounds induced apoptosis in HCT-116 colorectal cancer cells. nih.gov The most potent compounds led to a significant increase in the levels of caspase-3, a key executioner enzyme in the apoptotic cascade, and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Similarly, new benzimidazole-based 1,3,4-oxadiazole derivatives were shown to effectively suppress cell cycle progression and induce apoptosis in MDA-MB-231, SKOV3, and A549 cell lines. mdpi.comnih.gov The study found that these compounds could arrest the cell cycle at different phases, such as G1/S or G2/M, depending on the cell line and the specific compound. mdpi.com

Furthermore, a series of 1,2,4-oxadiazoles were identified as novel apoptosis inducers through the activation of caspase-3. mdpi.com Research on 1,3,4-oxadiazole derivatives also revealed that they could induce cell death through apoptosis, with some compounds causing a significant increase in both early and late apoptotic cell populations. acs.org

The table below provides a summary of the effects of various oxazole and related derivatives on apoptotic pathways and cell cycle modulation.

Compound/Derivative ClassCell LineEffectMechanismReference
Benzoxazole/Thiazole derivativesHCT-116Apoptosis inductionIncreased caspase-3, downregulated Bcl-2 nih.gov
Benzimidazole-based 1,3,4-oxadiazolesA549, MDA-MB-231, SKOV3Cell cycle arrest and apoptosisArrest at G1/S or G2/M phases mdpi.comnih.gov
1,2,4-OxadiazolesBreast and colorectal cancer cellsApoptosis inductionCaspase-3 activation mdpi.com
1,3,4-Oxadiazole derivativesLung cancer cellsApoptosis inductionIncreased early and late apoptotic cells acs.org
2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB)HCT-15 and MCF-7Growth arrest and apoptosisAssociated with apoptosis induction researchgate.net

Antimicrobial Activity Evaluation (e.g., Antibacterial, Antifungal - based on oxazole derivatives)

The oxazole scaffold and its bioisosteres are also present in a number of compounds with significant antimicrobial properties.

A comprehensive review of the biological activities of oxazole derivatives highlights their potential as antimicrobial agents. d-nb.info For instance, certain substituted oxazoles have demonstrated good antibacterial activity against strains like E. coli. d-nb.info

Another review focusing on 1,3,4-oxadiazole derivatives details their broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral properties. nih.govnih.gov Some hybrid derivatives combining 1,3,4-oxadiazole and isoxazole (B147169) rings showed antimicrobial activity that was two to four times stronger than the standard antibiotic ampicillin (B1664943) against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, novel carbazole-oxadiazole derivatives have been developed as potential antibacterial agents to combat resistant bacteria. acs.org Some of these compounds showed potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. acs.org The mechanism of action for some of these derivatives involves the disruption of the bacterial cell membrane integrity. acs.org

The table below presents a summary of the antimicrobial activities of various oxazole and related heterocyclic derivatives.

Compound/Derivative ClassMicroorganismActivityReference
Substituted oxazolesE. coliGood antibacterial activity d-nb.info
1,3,4-Oxadiazole-isoxazole hybridsGram-positive and Gram-negative bacteria2-4 times stronger than ampicillin nih.gov
Carbazole-oxadiazole derivativesMRSA, P. aeruginosaPotent inhibitory effects acs.org

No Information Available for 5-Oxazolecarboxamide, N-acetyl-4-methyl-

Extensive searches for scientific literature and data concerning the chemical compound 5-Oxazolecarboxamide, N-acetyl-4-methyl- have yielded no specific information regarding its biological relevance, in vitro mechanistic investigations, or structure-activity relationship (SAR) development.

Therefore, it is not possible to provide an article on the biological relevance and in vitro mechanistic investigations of 5-Oxazolecarboxamide, N-acetyl-4-methyl- derivatives, as there is no available scientific information to support the generation of such content. Further research would be required to elucidate the properties and potential biological effects of this compound.

Applications of 5 Oxazolecarboxamide, N Acetyl 4 Methyl in Chemical Synthesis and Advanced Materials Excluding Medical

Role as a Synthetic Intermediate

The primary application of 5-Oxazolecarboxamide, N-acetyl-4-methyl- in a non-medical context is its role as an intermediate in organic synthesis. Its structure is a valuable precursor for constructing more elaborate chemical architectures.

Building Block for Complex Heterocyclic Structures

Oxazole (B20620) derivatives are well-established as versatile building blocks in synthetic organic chemistry. nih.gov The oxazole ring can participate in various reactions, including cycloadditions and substitutions, to form other heterocyclic systems. nih.gov The substituents on the 5-Oxazolecarboxamide, N-acetyl-4-methyl- ring, namely the acetylated amide and the methyl group, can be chemically modified to create a diverse range of derivatives, further expanding its utility in synthesizing complex target molecules. commonorganicchemistry.com

Precursor in Fine Chemical Synthesis (e.g., Pyridoxine (B80251) synthesis via 5-cyano-4-methyl-oxazole)

A significant application pathway for oxazole derivatives is in the synthesis of pyridoxine (Vitamin B₆). organic-chemistry.orggoogle.com This synthesis often proceeds through a Diels-Alder reaction, a powerful tool for forming six-membered rings. nih.gov A key intermediate in this industrial process is 5-cyano-4-methyl-oxazole. organic-chemistry.orglibretexts.org

The compound 5-Oxazolecarboxamide, N-acetyl-4-methyl- is a potential precursor to this crucial cyano-oxazole intermediate. The conversion involves the dehydration of the corresponding primary amide, 5-carbamoyl-4-methyl-oxazole. A known process for this transformation involves reacting 5-carbamoyl-4-methyl-oxazole with a dehydrating agent like silicon tetrachloride in an aprotic organic solvent to yield 5-cyano-4-methyl-oxazole. libretexts.org General chemical methods for dehydrating primary amides to nitriles are well-established, utilizing reagents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or phosphorus oxychloride (POCl₃). orgoreview.comthegoodscentscompany.com The N-acetyl group on the subject compound would likely be removed prior to or during this dehydration step to generate the primary amide necessary for the conversion to the nitrile.

Once formed, the 5-cyano-4-methyl-oxazole acts as the diene in a Diels-Alder reaction with a suitable dienophile to construct the pyridine (B92270) ring skeleton of pyridoxine. nih.govorganic-chemistry.org This strategic use of an oxazole intermediate is a cornerstone of many commercial methods for producing Vitamin B₆. google.com

Potential in Agrochemical Research (e.g., Fungicides - based on related carboxamides)

The carboxamide functional group is a key feature in a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). nih.gov These compounds interfere with fungal respiration, providing broad-spectrum activity against various plant pathogens. nih.govmasterorganicchemistry.com

Research has shown that novel carboxamide derivatives incorporating heterocyclic rings like oxazole, pyridine, and pyrazole (B372694) exhibit significant fungicidal properties. commonorganicchemistry.commasterorganicchemistry.com For instance, studies on novel pyridyl-oxazole carboxamides have demonstrated high efficacy against fungi such as Botrytis cinerea and Rhizoctonia solani. commonorganicchemistry.com Similarly, other research efforts have focused on designing and synthesizing various carboxamides, including those with oxazole substructures, to find new active compounds against oomycetes and other plant diseases. orgoreview.comthegoodscentscompany.commasterorganicchemistry.com The effectiveness of these compounds is often linked to the specific arrangement of the carboxamide and the attached aryl or heteroaryl groups. researchgate.net

While direct studies on the fungicidal activity of 5-Oxazolecarboxamide, N-acetyl-4-methyl- are not prominent, its structural similarity to these active agrochemicals suggests its potential as a scaffold or starting material in the discovery of new plant protection agents. The oxazole carboxamide moiety is a recognized "active subunit" that can be incorporated into molecular designs for new herbicides and fungicides. chemeo.comnih.gov

Exploration in Functional Materials Science

The application of oxazole derivatives extends into the realm of materials science, although this is an area of nascent exploration for 5-Oxazolecarboxamide, N-acetyl-4-methyl- specifically. The oxazole ring is an electron-rich aromatic system, and such heterocycles can exhibit interesting electronic and photophysical properties. nih.gov

The structure of oxazole derivatives allows for various non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and coordination bonds. nih.gov These interactions are fundamental to the self-assembly of molecules and the creation of ordered supramolecular structures, which are the basis for many functional materials. There is ongoing research into using Rh(III)-catalyzed reactions to create complex oxazole derivatives that could have applications in constructing diverse, functional compounds. While specific research into using 5-Oxazolecarboxamide, N-acetyl-4-methyl- for materials like dyes, sensors, or organic electronics has not been reported, its chemical nature makes it a candidate for investigation in these fields. Its ability to be chemically modified provides a pathway to tune its properties for specific material applications.

Future Research Directions and Methodological Innovations

Development of Sustainable and Green Synthetic Methodologies

Currently, there are no specific published green or sustainable synthetic routes for 5-Oxazolecarboxamide, N-acetyl-4-methyl-. Future research in this area would be essential for environmentally benign and efficient production of the compound. Key areas of investigation could include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Methods: Developing novel catalytic systems, such as enzymatic or metal-based catalysts, to replace stoichiometric reagents, thereby reducing waste and improving reaction efficiency.

Alternative Solvents: Investigating the use of greener solvents like water, supercritical fluids, or ionic liquids to replace hazardous organic solvents.

Energy Efficiency: Exploring microwave-assisted or flow chemistry techniques to reduce reaction times and energy consumption.

Comprehensive Elucidation of Structure-Reactivity Relationships

The relationship between the chemical structure of 5-Oxazolecarboxamide, N-acetyl-4-methyl- and its chemical reactivity is not documented in the scientific literature. A systematic investigation into its structure-reactivity relationships (SRRs) would be a critical step in understanding its chemical behavior and potential applications. This could involve:

Systematic Analog Synthesis: Preparing a library of derivatives by modifying the N-acetyl, 4-methyl, and carboxamide moieties to probe the electronic and steric effects on the oxazole (B20620) ring's reactivity.

Kinetic Studies: Performing kinetic experiments to quantify the reactivity of the compound and its analogs in various chemical transformations.

Spectroscopic and Crystallographic Analysis: Utilizing techniques such as NMR, IR, and X-ray crystallography to gain detailed insights into the compound's three-dimensional structure and how it influences reactivity.

Discovery of Novel Biological Activities and Associated Mechanisms

There is no available data on the biological activities of 5-Oxazolecarboxamide, N-acetyl-4-methyl-. The oxazole and carboxamide motifs are present in many biologically active molecules, suggesting that this compound could have therapeutic potential. Future research should focus on:

Broad-Spectrum Bioactivity Screening: Testing the compound against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify any potential therapeutic activities such as antimicrobial, anticancer, or anti-inflammatory effects.

Mechanism of Action Studies: Once a biological activity is identified, further studies would be needed to elucidate the specific molecular mechanism by which the compound exerts its effect. This could involve target identification, binding studies, and analysis of downstream signaling pathways.

In Vivo Efficacy: For promising in vitro activities, evaluation in animal models would be necessary to determine the compound's efficacy and pharmacokinetic properties.

Advanced Computational Design for Rational Development

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the absence of experimental data, computational approaches could provide initial insights into the potential of 5-Oxazolecarboxamide, N-acetyl-4-methyl-. Future work could include:

Molecular Docking: If a potential biological target is hypothesized or identified, molecular docking studies could predict the binding mode and affinity of the compound to the target's active site.

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogs with measured biological activity is available, QSAR models could be developed to correlate chemical structure with activity and guide the design of more potent compounds.

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, helping to identify potential liabilities early in the drug discovery process.

Integration with High-Throughput Screening Technologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. While there is no indication that 5-Oxazolecarboxamide, N-acetyl-4-methyl- has been included in HTS campaigns, its integration into such screening libraries would be a key step in exploring its therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Oxazolecarboxamide, N-acetyl-4-methyl-, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis typically involves condensation reactions of oxazole precursors with acetylating agents. For example, analogous compounds like 5-methyl-3-phenylisoxazole-4-carboxamide ( ) are synthesized via activation of carboxylic acids (e.g., using oxalyl chloride) followed by coupling with amines. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM, pyridine) enhance reactivity .
  • Catalysis : DMAP or DIPEA improves coupling efficiency by deprotonating intermediates .
  • Temperature control : Room-temperature reactions minimize side-product formation in sensitive steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity, confirmed by UPLC/MS (e.g., Rt 2.76–2.79 min) .

Q. How can spectroscopic techniques (NMR, MS) validate the structural integrity of 5-Oxazolecarboxamide derivatives?

Methodological Answer:

  • 1H/13C NMR : Confirm substituent positions via characteristic shifts. For oxazole derivatives, the methyl group at C4 appears at δ 2.1–2.3 ppm, while acetyl groups resonate at δ 2.0–2.2 ppm (cf. ).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+ at m/z 367.1658 for C21H22N2O4) and fragmentation patterns (e.g., loss of CONH groups) .
  • HRMS : Validate empirical formulas with Δppm < 2.0 (e.g., : Δppm −1.0 for C21H22N2O4) .

Q. What crystallization strategies are effective for resolving the X-ray structure of oxazolecarboxamide analogs?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to promote slow crystal growth .
  • Software tools : SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-3 for graphical representation .
  • Data validation : Check for twinning or disorder using R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of 5-Oxazolecarboxamide derivatives, and what validation experiments are required?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes or receptors). For example, analogs with 4-methyl substitution show enhanced hydrophobic interactions in enzyme active sites .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
  • In vitro validation : Compare predicted IC50 values with enzymatic assays (e.g., fluorescence-based inhibition assays) .

Q. How should researchers address discrepancies in crystallographic data for oxazolecarboxamide derivatives, particularly when refining disordered substituents?

Methodological Answer:

  • Disorder modeling : Split occupancy atoms in SHELXL and apply restraints to bond lengths/angles .
  • Twinned data : Use TWINABS for scaling and HKL-3000 for integration .
  • Validation tools : Check ADPs and electron density maps (e.g., Fo-Fc maps in Olex2) to identify unresolved regions .

Q. What strategies enable structure-activity relationship (SAR) analysis for optimizing acetyl and methyl substituents in oxazolecarboxamides?

Methodological Answer:

  • Analog synthesis : Systematically vary substituents (e.g., replace acetyl with propionyl or methyl with ethyl) .
  • Bioactivity profiling : Test analogs in dose-response assays (e.g., IC50 against cancer cell lines) and correlate with LogP values (Table 1).
  • QSAR modeling : Use partial least squares (PLS) regression to link structural descriptors (e.g., Hammett σ) to activity .

Q. Table 1. Example SAR Data for Oxazolecarboxamide Analogs

Substituent (R1/R2)LogPIC50 (μM)Target Protein Binding (kcal/mol)
Acetyl/4-methyl1.20.45−9.2 (EGFR kinase)
Propionyl/4-ethyl1.81.20−7.8
Benzoyl/4-H2.5>10−5.3

Key Considerations for Experimental Design

  • Data contradiction : If bioactivity assays conflict with docking predictions, re-evaluate force field parameters or confirm compound purity via HPLC .
  • Reproducibility : Document reaction conditions (e.g., solvent volumes, stirring times) to mitigate batch-to-batch variability .
  • Ethical compliance : Adhere to institutional guidelines for handling cytotoxic derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.